molecular formula C16H16N2O2 B7455759 N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide

N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No. B7455759
M. Wt: 268.31 g/mol
InChI Key: CGOMINSKHADJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research due to its unique properties. DMF is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been found to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory effects, neuroprotective effects, and immunomodulatory effects. N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), leading to reduced oxidative stress. N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to reduced inflammation. In addition, N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has also been shown to have immunomodulatory effects by reducing the activity of immune cells such as T cells and B cells.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has several advantages as a tool for scientific research, including its small size, which allows it to easily cross cell membranes and blood-brain barriers, and its ability to activate the Nrf2 pathway, which is involved in a variety of biological processes. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide, including the development of new synthetic methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide and its derivatives, the identification of new targets for N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide in various biological processes, and the evaluation of the potential of N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide and its effects on various biological processes.

Synthesis Methods

N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 1-benzofuran-2-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been used in a variety of scientific fields, including medicinal chemistry, neuroscience, and immunology. In medicinal chemistry, N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and autoimmune disorders. In neuroscience, N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide has been shown to have immunomodulatory effects and has been studied for its potential in the treatment of autoimmune diseases such as multiple sclerosis.

properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-7-8-13(18(11)2)10-17-16(19)15-9-12-5-3-4-6-14(12)20-15/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOMINSKHADJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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